Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a dimethoxyphenyl group, and a pyrimidinyl-piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Ring: The initial step involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the tetrahydropyrimidine ring.
Introduction of the Dimethoxyphenyl Group:
Attachment of the Pyrimidinyl-Piperazine Moiety: The final step involves the coupling of the pyrimidinyl-piperazine moiety to the tetrahydropyrimidine ring using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: It targets specific enzymes and receptors involved in cellular processes.
Pathways: The compound modulates signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
- N-aryl-N’-pyrimidin-4-yl ureas .
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Biological Activity
Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biological targets, and relevant case studies.
The compound has a complex structure characterized by the presence of multiple functional groups that contribute to its biological activity. The molecular formula is C18H24N4O5, with a molecular weight of approximately 348.394 g/mol. Its structural features include:
- Pyrimidine and piperazine moieties : These are critical for interaction with various biological targets.
- Dimethoxyphenyl group : Enhances lipophilicity and potential bioactivity.
Research indicates that compounds similar to ethyl 6-(3,4-dimethoxyphenyl)-4-oxo derivatives often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives target enzymes such as dihydrofolate reductase (DHFR) and various kinases, which are crucial in cellular proliferation and metabolism .
- Antioxidant Properties : Some derivatives have shown the ability to scavenge free radicals, contributing to their anti-inflammatory effects .
- Neuroprotective Effects : Studies have indicated that certain pyrimidine derivatives can preserve mitochondrial function and enhance cognitive abilities in animal models .
Biological Targets
The primary biological targets for ethyl 6-(3,4-dimethoxyphenyl)-4-oxo derivatives include:
Target | Description |
---|---|
Dihydrofolate Reductase (DHFR) | Involved in DNA synthesis; inhibition can lead to anti-cancer effects. |
Kinases | Various kinases involved in cell signaling pathways; inhibition can disrupt cancer cell growth. |
Lipoxygenase (LOX) | Enzyme involved in inflammatory processes; inhibition can reduce inflammation. |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of pyrimidine derivatives similar to ethyl 6-(3,4-dimethoxyphenyl)-4-oxo:
- Study on Antitumor Activity : A derivative demonstrated significant antitumor effects against various cancer cell lines by inhibiting DHFR and other kinases involved in tumor growth .
- Neuroprotective Study : A related compound was shown to improve mitochondrial function and cognitive performance in rats subjected to traumatic brain injury . The treatment led to a significant increase in ATP production and improved cerebral blood flow.
- Inflammation Reduction : Research indicated that certain pteridine derivatives exhibited strong LOX inhibitory activity, suggesting potential use in treating inflammatory diseases .
Properties
Molecular Formula |
C23H28N6O5 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-6-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H28N6O5/c1-4-34-21(31)18-19(15-6-7-16(32-2)17(14-15)33-3)26-23(27-20(18)30)29-12-10-28(11-13-29)22-24-8-5-9-25-22/h5-9,14,18-19H,4,10-13H2,1-3H3,(H,26,27,30) |
InChI Key |
BZDCIORLSHSHTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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